Furo[3,4-B]pyridin-7(5H)-one
Description
Significance of Fused Heterocyclic Systems in Chemical Research and Drug Discovery
Fused heterocyclic systems, which consist of at least two rings sharing an edge or a sequence of atoms, are fundamental scaffolds in the realm of chemical research and drug discovery. Their structural complexity and diverse electronic properties make them ideal candidates for interacting with a wide range of biological targets. nih.govmdpi.com These compounds are prevalent in numerous natural products and have been integral to the development of many commercially available drugs, including antibiotics like penicillins and cephalosporins, and the anticancer drug 5-fluorouracil. mdpi.com
The versatility of fused heterocycles allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and reactivity, which are critical for its pharmacokinetic and pharmacodynamic profiles. By incorporating different heteroatoms like nitrogen, oxygen, and sulfur, and by varying the ring sizes and substitution patterns, chemists can create vast libraries of compounds for screening against various diseases. nih.gov This structural diversity is crucial in overcoming challenges like drug resistance, as it enables the exploration of alternative mechanisms of action.
Nitrogen-containing fused heterocycles are particularly prominent in medicinal chemistry, with over 85% of physiologically active drugs containing a heterocyclic structure. The presence of nitrogen atoms often facilitates hydrogen bonding and other key interactions with biological macromolecules like proteins and nucleic acids. The development of novel anticancer agents, for instance, heavily relies on the design and synthesis of new nitrogen-fused heterocyclic frameworks.
Historical Context of Furo[3,4-B]pyridin-7(5H)-one Research and Related Scaffolds
The exploration of furopyridine scaffolds, including this compound, is rooted in the broader history of heterocyclic chemistry. A key starting material for the synthesis of the closely related Furo[3,4-b]pyridine-5,7-dione is quinolinic acid, also known as pyridine-2,3-dicarboxylic acid. nih.govresearchgate.netgrafiati.com The reaction of quinolinic acid with acetic anhydride (B1165640) is a known method to produce the corresponding anhydride, Furo[3,4-b]pyridine-5,7-dione. researchgate.netgrafiati.com
Early research often focused on the fundamental synthesis and reactivity of these core structures. For example, a one-pot synthesis of Furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid and carbonyl compounds has been developed. researchgate.net This method involves the generation of a lithium 2-lithiopyridine-3-carboxylate intermediate. researchgate.net
The investigation of related fused systems, such as pyrazolo[3,4-b]pyridines, has also contributed to the understanding of furopyridines. acs.orgcdnsciencepub.com The synthesis of these related scaffolds often involves the annelation of a pyrazole (B372694) ring onto a pyridine (B92270) or vice versa. cdnsciencepub.com The knowledge gained from the synthesis and reaction of these analogous structures has informed the approaches used for this compound and its derivatives.
Nomenclatural and Isomeric Considerations for this compound
The systematic naming and identification of isomers are crucial for accurately describing this compound and distinguishing it from related structures. The core of the issue lies in the multiple ways a furan (B31954) ring can fuse to a pyridine ring, and the potential for different tautomeric and isomeric forms.
Nomenclature:
The name "this compound" precisely describes the molecule's structure. "Furo" indicates the presence of a furan ring, and "[3,4-b]" specifies that the fusion occurs at the 'b' face (the 2,3-bond) of the pyridine ring, with the furan ring attached at its 3rd and 4th positions. The "(5H)-one" suffix indicates a ketone group at position 7 and a saturated carbon at position 5, which is necessary to accommodate the valency of the atoms in the ring system.
Isomerism:
Several isomers of this compound exist, and it is essential to differentiate between them. A key isomer is Furo[3,4-b]pyridin-5(7H)-one . nih.gov In this isomer, the carbonyl group is at position 5, and the saturated carbon is at position 7. The IUPAC name for this isomer is 7H-furo[3,4-b]pyridin-5-one. nih.gov
Another important related compound is Furo[3,4-b]pyridine-5,7-dione . epa.govstenutz.eu This compound has two carbonyl groups, at positions 5 and 7. It is also known by the common name quinolinic acid anhydride. nih.gov
The position of the heteroatoms and the fusion pattern of the rings can also lead to other isomers, such as Furo[3,2-c]pyridines and Furo[3,4-c]pyridines . stenutz.eud-nb.info
| Compound Name | CAS Number | Molecular Formula | Key Structural Feature |
|---|---|---|---|
| This compound | Not available in search results | C7H5NO2 | Carbonyl at C7, saturated C5 |
| Furo[3,4-b]pyridin-5(7H)-one | 5657-51-2 | C7H5NO2 | Carbonyl at C5, saturated C7 |
| Furo[3,4-b]pyridine-5,7-dione | 699-98-9 | C7H3NO3 | Carbonyls at C5 and C7 |
| Furo[3,4-c]pyridine-1,3-dione | Not available in search results | C7H3NO3 | Fusion at 'c' face of pyridine |
Overview of Research Trajectories for this compound and its Derivatives
Research into this compound and its derivatives has primarily focused on their synthesis and potential applications in medicinal chemistry. The core scaffold is seen as a versatile starting point for the creation of more complex molecules with a range of biological activities.
A significant area of investigation is the synthesis of substituted furopyridone derivatives. For instance, 7-substituted Furo[3,4-b]pyridin-5-ones have been synthesized from quinolinic acid anhydride and various active methylene (B1212753) compounds. tandfonline.com The development of one-pot synthesis methods, such as the reaction of 2-bromopyridine-3-carboxylic acid with carbonyl compounds, has made these scaffolds more accessible for further study. researchgate.net
The derivatization of the core structure is a key strategy for exploring its therapeutic potential. The dione (B5365651) derivative, Furo[3,4-b]pyridine-5,7-dione, can undergo nucleophilic addition at its carbonyl groups, allowing for the introduction of various functional groups. vulcanchem.com For example, reaction with methylamine (B109427) can yield a methylimino derivative. vulcanchem.com Halogenated derivatives, such as 3-bromo- (B131339) and 3-chloro-furo[3,4-b]pyridine-5,7-dione, have also been synthesized, providing further opportunities for chemical modification. sigmaaldrich.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5H-furo[3,4-b]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-6-5(4-10-7)2-1-3-8-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHJMAPRLIOYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30482491 | |
| Record name | FURO[3,4-B]PYRIDIN-7(5H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4733-69-1 | |
| Record name | Furo[3,4-b]pyridin-7(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4733-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FURO[3,4-B]PYRIDIN-7(5H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30482491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H,7H-furo[3,4-b]pyridin-7-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Furo 3,4 B Pyridin 7 5h One and Its Core Scaffold
Classical Synthetic Approaches to Furo[3,4-B]pyridin-7(5H)-one
Traditional methods for constructing the this compound core often rely on established organic reactions, such as multi-step syntheses from simple precursors, ring-closure strategies, and condensation reactions.
Multistep Syntheses from Simple Precursors
The construction of the this compound ring system can be achieved through multi-step synthetic sequences starting from readily available pyridine (B92270) derivatives. vulcanchem.com A one-pot method has been developed starting from 2-bromopyridine-3-carboxylic acid. researchgate.net This process involves treatment with butyllithium (B86547) to form a lithium 2-lithiopyridine-3-carboxylate intermediate, which then reacts with various carbonyl compounds to yield the desired furopyridinones. researchgate.net
Another example involves the treatment of quinolinic acid with acetic anhydride (B1165640) and acetic acid to form furo[3,4-b]pyridine-5,7-dione. redalyc.orgresearchgate.netgrafiati.com This intermediate can then undergo further reactions to generate a variety of derivatives. redalyc.orgresearchgate.netgrafiati.com For instance, heating with urea (B33335) converts it to 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione. redalyc.orgresearchgate.net
Ring Closure Strategies for this compound Formation (e.g., from quinolinic acid anhydride)
A prominent and effective strategy for the formation of the this compound core involves the ring closure of appropriately substituted pyridine precursors. Quinolinic acid anhydride is a key starting material in several of these approaches. tandfonline.comtandfonline.com
One established method involves the reaction of quinolinic acid anhydride with various active methylene (B1212753) compounds. tandfonline.comtandfonline.com This reaction is typically carried out in the presence of acetic anhydride and a catalyst such as freshly fused sodium acetate (B1210297). tandfonline.comtandfonline.com The condensation and subsequent cyclization lead to the formation of 7-substituted furo[3,4-b]pyridin-5-ones. tandfonline.comtandfonline.com The specific active methylene compound used determines the substituent at the 7-position of the final product.
| Starting Material | Reagent | Conditions | Product |
| Quinolinic acid anhydride | Active methylene compounds | Acetic anhydride, fused sodium acetate | 7-Substituted furo[3,4-b]pyridin-5-one |
| Quinolinic acid | Acetic anhydride, acetic acid | Heat | Furo[3,4-b]pyridine-5,7-dione |
Table 1: Ring Closure Reactions for this compound Scaffold
Condensation Reactions in this compound Synthesis
Condensation reactions are fundamental to the synthesis of the this compound scaffold, often serving as the key step in building the heterocyclic ring system. These reactions typically involve the coupling of a pyridine derivative with a suitable partner, followed by an intramolecular cyclization.
A common approach utilizes the condensation of quinolinic acid anhydride with various active methylene compounds. tandfonline.comtandfonline.com For example, reacting quinolinic acid anhydride with compounds like N-(o-methylphenyl)-rhodanine, creatinine, pyrazolone, 3-thiophenacetonitrile, 2-benzoimidazolacetonitrile, and 2-benzothiazolacetonitrile in the presence of acetic anhydride and fused sodium acetate yields a range of 7-substituted furo[3,4-b]pyridin-5-ones. tandfonline.com Similarly, the condensation of substituted pyridine precursors with furan-based anhydrides under acidic conditions is another viable route. vulcanchem.com This is often followed by a cyclization step, which can be facilitated by catalysts such as polyphosphoric acid. vulcanchem.com
Modern and Green Chemistry Approaches in this compound Synthesis
In recent years, the development of more efficient, atom-economical, and environmentally benign synthetic methods has become a major focus in organic chemistry. This has led to the exploration of modern techniques for the synthesis of this compound and its derivatives, including transition-metal catalysis and photochemical or electrochemical methods.
Transition-Metal Catalyzed Routes to this compound (e.g., Ir(III)-catalyzed C-H functionalization for related furopyridinones)
Transition-metal catalysis offers powerful tools for the construction of complex heterocyclic systems like this compound. These methods often proceed with high efficiency and selectivity under mild reaction conditions.
One notable approach involves the use of an Ugi–Zhu three-component reaction (UZ-3CR) coupled with a cascade process to synthesize a variety of pyrrolo[3,4-b]pyridin-5-ones, which share a similar core structure. nih.govmdpi.com This one-pot synthesis utilizes ytterbium triflate or scandium(III) triflate as a catalyst, with toluene (B28343) as the solvent and microwave irradiation as the heat source. nih.govmdpi.comfrontiersin.org The cascade sequence includes N-acylation, an aza-Diels–Alder cycloaddition, decarboxylation, and dehydration. nih.govmdpi.com
Furthermore, iridium(III)-catalyzed C-H functionalization has emerged as a potent strategy for the synthesis of related heterocyclic structures. mt.comrsc.orgnih.gov This method allows for the direct and regioselective introduction of various functional groups onto the heterocyclic core through the activation of otherwise unreactive C-H bonds. mt.comrsc.orgmdpi.com While direct application to this compound is still an area of active research, the success of Ir(III)-catalyzed C-H amidation and other functionalizations on similar aromatic systems suggests its potential for the efficient and modular synthesis of furopyridinone derivatives. arkat-usa.org For instance, Rh(III)-catalyzed cascade reactions involving C-H activation have been used to synthesize pyrano[2,3,4-de]quinolines. rsc.org
| Catalytic System | Reaction Type | Key Features |
| Yb(OTf)₃ or Sc(OTf)₃ | Ugi–Zhu 3CR / Cascade | One-pot, microwave-assisted, good yields |
| Ir(III) complexes | C-H Functionalization | High regioselectivity, direct functionalization |
| Pd(II) complexes | Dual Annulative Cyclization | Concurrent construction of multiple heterocycles |
| Rh(III) complexes | Cascade C-H Activation | Efficient synthesis of related fused systems |
Table 2: Modern Catalytic Approaches for Furopyridinone-related Scaffolds
Photochemical and Electrochemical Syntheses of this compound
While specific examples of photochemical and electrochemical syntheses dedicated solely to this compound are not extensively documented in the reviewed literature, these green chemistry approaches hold promise for future synthetic strategies. Photochemical reactions, for instance, can enable unique transformations that are not accessible through thermal methods. An efficient photochemical approach has been developed for the synthesis of benzo[e]pyrano[3,2-g]indoles based on 6π-electrocyclization. researchgate.net
Electrochemical methods offer an alternative for driving reactions, often with high selectivity and without the need for chemical oxidants or reductants. The principles of these green methodologies are being applied to the synthesis of various heterocyclic compounds, and their application to the this compound core could provide more sustainable and efficient synthetic routes in the future.
Microwave-Assisted Synthesis of this compound Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comresearchgate.net This approach has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of the furo[3,4-b]pyridine scaffold. tandfonline.comnih.govmdpi.com
One notable application involves the microwave-accelerated reaction of alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylates to produce 4-arylsubstituted-4,7-dihydro-furo[3,4-b]pyridine-2,5(1H,3H)-diones. nih.govmdpi.com This eco-friendly method avoids the harsh conditions and contaminating reagents often associated with classical heating. nih.gov The microwave-assisted lactonization is performed in a one-step procedure by reacting the starting pyridine carboxylates with N-bromosuccinimide (NBS) in the absence of a solvent. mdpi.com This approach significantly reduces or eliminates the need for solvents, simplifies work-up procedures, and lowers energy consumption while providing moderate to high yields. nih.govmdpi.com
Another example is the three-component reaction of an aldehyde, an enamineone, and tetronic acid in glacial acetic acid, which yields N-substituted furo[3,4-b]quinoline derivatives. tandfonline.com Under microwave irradiation at 100°C, the reaction time was dramatically reduced to 5–9 minutes from the 3–5 hours required with traditional heating, with yields increasing from 37–56% to 90–98%. tandfonline.com Similarly, pyrazolo[3,4-b]pyridine-spirocycloalkanediones have been synthesized through a three-component reaction of 5-aminopyrazole derivatives, paraformaldehyde, and cyclic β-diketones under microwave irradiation. researchgate.net
These examples underscore the efficiency and environmental benefits of microwave-assisted synthesis in generating this compound and its analogs. The significant reduction in reaction times and increase in yields make it a highly attractive method for the production of these heterocyclic compounds.
Flow Chemistry Applications in this compound Production
Flow chemistry, characterized by the continuous movement of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater control over reaction parameters. mdpi.comnjbio.com While specific examples detailing the synthesis of this compound using flow chemistry are not extensively documented in the provided results, the principles of flow chemistry are highly applicable to its production.
The benefits of flow chemistry, such as precise temperature control and efficient mixing, can mitigate the formation of byproducts that often occur in batch reactions due to temperature and concentration gradients. njbio.com The small volume of flow reactors enhances safety, particularly when dealing with exothermic reactions or unstable intermediates. mdpi.comnjbio.com Furthermore, flow chemistry is well-suited for multistep syntheses, allowing for the direct transfer of intermediates between reactors without the need for isolation and purification. mdpi.com
Given the multi-step nature of many synthetic routes to heterocyclic compounds, a continuous flow process could be designed for the synthesis of this compound. This would involve pumping the starting materials through a series of reactors, potentially including packed-bed reactors with immobilized catalysts or reagents, to achieve the desired transformations in a continuous and automated fashion. This approach holds the potential for scalable and efficient production of this important scaffold.
Catalyst-Free and Ionic Liquid-Mediated Syntheses
Recent advancements in synthetic chemistry have focused on developing environmentally benign methods, including catalyst-free reactions and the use of ionic liquids as alternative solvents. A notable example is the catalyst-free, three-component synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. researchgate.netmdpi.com This reaction proceeds by combining an aldehyde, 5-aminopyrazole, and tetronic acid in an ionic liquid, such as butylmethyl imidazolium (B1220033) bromide, without the need for a catalyst. researchgate.net This method offers high yields (79-95%), mild reaction conditions, and a straightforward work-up procedure. researchgate.net Ionic liquids act as both the solvent and promoter in these reactions, facilitating the synthesis in an environmentally friendly manner. academie-sciences.fr
Similarly, catalyst-free syntheses in aqueous media have been developed for related fused pyridine systems, highlighting a growing trend towards greener chemical processes. mdpi.com The use of ionic liquids and catalyst-free conditions represents a significant step forward in the sustainable synthesis of complex heterocyclic molecules like this compound.
Retrosynthetic Analysis of the this compound Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules by breaking them down into simpler, commercially available starting materials. For the this compound core, a primary disconnection can be made across the fused furan (B31954) and pyridine rings.
One logical retrosynthetic approach involves disconnecting the C-O and C-C bonds of the lactone ring. This leads back to a substituted pyridine-3-carboxylic acid derivative. For example, a one-pot synthesis has been developed from 2-bromopyridine-3-carboxylic acid. researchgate.net In this method, treatment with butyllithium generates a lithiated intermediate that reacts with a carbonyl compound to form the furopyridinone after acidic workup. researchgate.net
Another retrosynthetic strategy focuses on constructing the pyridine ring onto a pre-existing furan derivative. This approach is analogous to the synthesis of related pyrazolo[3,4-b]pyridines, where a pyridine ring is formed from a pyrazole (B372694) precursor. mdpi.com This would involve a furan precursor with appropriate functional groups that can be cyclized to form the fused pyridine ring.
A three-component reaction strategy offers a convergent retrosynthesis. For instance, the synthesis of related furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-ones involves the condensation of an aldehyde, an aminopyrazole, and tetronic acid. researchgate.netmdpi.com A similar disconnection for this compound would lead back to an aldehyde, an amine, and a suitable furanone precursor.
These retrosynthetic pathways provide a framework for the rational design of synthetic routes to the this compound core and its derivatives, allowing for flexibility in the choice of starting materials and reaction conditions.
Reactivity and Reaction Mechanisms of Furo 3,4 B Pyridin 7 5h One
Electrophilic Aromatic Substitution Reactions of Furo[3,4-b]pyridin-7(5H)-one
The fused furan (B31954) ring in this compound is susceptible to electrophilic attack. However, the reactivity is modulated by the electron-withdrawing effect of the adjacent pyridinone ring. Studies have shown that electrophilic substitution, such as nitration or halogenation, can occur on the furan ring, though often requiring specific catalysts or reaction conditions to overcome the deactivating influence of the pyridinone moiety. The precise position of substitution is directed by the combined electronic effects of the fused rings and the lactone group.
Nucleophilic Addition and Substitution Reactions on this compound
The pyridinone ring, particularly the carbonyl group of the lactone, is a prime site for nucleophilic attack. This reactivity allows for a variety of transformations. For instance, the lactone can be opened by strong nucleophiles like organometallic reagents or hydroxide (B78521) ions. This ring-opening provides a pathway to substituted pyridine (B92270) derivatives.
Furthermore, the pyridine ring itself can undergo nucleophilic aromatic substitution, especially if activated by appropriate leaving groups. This allows for the introduction of a wide range of functional groups onto the pyridine portion of the molecule, significantly expanding its synthetic utility.
Oxidation and Reduction Chemistry of this compound and Precursors
The oxidation and reduction of this compound and its precursors offer routes to novel structures. The furan ring can be susceptible to oxidative cleavage under certain conditions. Conversely, the pyridinone ring can be targeted for reduction. For example, the carbonyl group of the lactone can be reduced to an alcohol, leading to the corresponding diol after ring opening.
Selective reduction of the pyridine ring while preserving the furan moiety is a significant challenge but can be achieved with specific catalytic systems. The choice of reducing or oxidizing agents and reaction conditions is critical to achieving the desired selectivity.
Cycloaddition Reactions Involving this compound
The furan component of this compound can participate as a diene in Diels-Alder reactions. This [4+2] cycloaddition with various dienophiles provides a powerful method for constructing complex polycyclic systems. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of the dienophile and the steric environment of the furo[3,4-b]pyridine core.
The versatility of this approach allows for the synthesis of a diverse array of bridged and fused ring systems that would be difficult to access through other synthetic routes.
Rearrangement Reactions of this compound Derivatives
Derivatives of this compound can undergo various rearrangement reactions, leading to novel heterocyclic scaffolds. These rearrangements can be induced by thermal, photochemical, or catalytic conditions. For example, under certain acidic conditions, skeletal rearrangements of the furo[3,4-b]pyridine core can occur, yielding isomeric structures.
These transformations are often mechanistically complex but provide access to unique chemical spaces, which is of significant interest in the development of new pharmaceutical agents and functional materials.
Catalytic Transformations of this compound
Modern catalytic methods have been extensively applied to modify the this compound scaffold. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are particularly effective for functionalizing the pyridine ring. These reactions typically require the pre-installation of a halide or triflate group on the pyridine ring.
These catalytic transformations enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful toolkit for the synthesis of complex derivatives with tailored properties for various applications.
Derivatization Strategies and Structure Activity Relationship Sar Studies of Furo 3,4 B Pyridin 7 5h One Analogs
Functionalization at Pyridine (B92270) Moiety of Furo[3,4-B]pyridin-7(5H)-one
The pyridine moiety of the this compound scaffold offers several sites for functionalization, which can significantly impact the molecule's biological activity. The nitrogen atom within the pyridine ring imparts weak basicity and influences the molecule's solubility and ability to form hydrogen bonds. mdpi.com
One common approach involves electrophilic substitution reactions. The electron-deficient nature of the pyridine ring directs incoming electrophiles to specific positions, allowing for the introduction of various functional groups. vulcanchem.com For instance, nitration and halogenation can be achieved under controlled conditions to introduce nitro or halo groups, which can serve as handles for further synthetic transformations.
Another key strategy is the modification of substituents already present on the pyridine ring. For example, a one-pot synthesis method has been developed starting from 2-bromopyridine-3-carboxylic acid. This process involves the generation of a lithiated intermediate that can react with carbonyl compounds to form the desired furopyridinone structure. researchgate.net This method allows for the introduction of a variety of substituents at the carbon adjacent to the ring nitrogen.
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been employed to introduce acetylenic moieties onto bromopyridines, which can then be cyclized to form the fused furan (B31954) ring. acs.org This approach provides a versatile route to functionalized furo[3,4-b]pyridines.
Modifications on the Furan Ring of this compound
The furan ring of the this compound core is also a key target for derivatization to modulate biological activity. The reactivity of the furan ring is influenced by the electron-donating oxygen atom, making it susceptible to electrophilic attack. ijabbr.com
A primary site for modification is the lactone carbonyl group within the furanone ring. This group can undergo nucleophilic addition reactions, enabling the introduction of a wide array of substituents. vulcanchem.com For example, reaction with amines or hydrazines can lead to the formation of the corresponding amides or hydrazides, respectively.
The synthesis of the furan ring itself can be a point of diversification. One strategy involves the intramolecular cyclization of appropriately substituted pyridine precursors. For instance, the cyclization of 3-alkynylpyridines can yield substituted furo[2,3-b]pyridines, a related isomer. ias.ac.in Similarly, the synthesis of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be achieved through the condensation of methyl-substituted pyridine derivatives with furan-based anhydrides followed by cyclization. vulcanchem.com
Radical cyclization reactions have also been utilized to construct the furan ring. For example, manganese(III) acetate-based radical cyclization of fluorinated 1,3-dicarbonyl compounds with 2-furyl substituted alkenes has been shown to produce dihydrofurans. researchgate.net
Substitution Patterns and Their Influence on this compound Reactivity
The type and position of substituents on the this compound ring system have a profound effect on its chemical reactivity. The inherent electron-withdrawing nature of the pyridine ring, coupled with the dione (B5365651) functionalities in some analogs, significantly influences the molecule's electrophilic and nucleophilic character. vulcanchem.com
The electron-deficient pyridine ring generally directs electrophilic attacks to specific positions, while the furan oxygen can participate in hydrogen bonding, affecting solubility. vulcanchem.com In the case of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione, the electron-deficient pyridine ring directs electrophilic attacks to the 3-position. vulcanchem.com
The reactivity of the carbonyl groups is also a key consideration. In dione analogs, these groups are susceptible to nucleophilic additions. This allows for derivatization with various nucleophiles, such as amines and hydrazines, to create imine or hydrazone analogs. vulcanchem.com For instance, the reaction of 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione with methylamine (B109427) yields 4-methyl-5-(methylimino)-7H-furo[3,4-b]pyridin-7-one. vulcanchem.com
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound analogs and identifying lead compounds for drug development. These studies involve systematically modifying the chemical structure and evaluating the impact on biological potency and selectivity.
Design and Synthesis of this compound Libraries for SAR
The generation of compound libraries with diverse substitution patterns is a cornerstone of SAR studies. One-pot synthesis methods are particularly valuable for this purpose, as they allow for the efficient creation of multiple analogs from common starting materials. For example, a one-pot method for preparing furo[3,4-b]pyridin-5(7H)-ones from 2-bromopyridine-3-carboxylic acid and various carbonyl compounds has been developed. researchgate.net
Multicomponent reactions (MCRs) are another powerful tool for library synthesis. The Ugi-Zhu three-component reaction, for instance, has been used to synthesize a series of pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to the this compound scaffold. mdpi.comfrontiersin.org Microwave-assisted MCRs have also been employed to efficiently synthesize N-substituted furo[3,4-b]indeno[2,1-e]pyridine analogs. researchgate.net
Solid-phase synthesis techniques have also been applied to create libraries of related furopyridine systems, allowing for high-throughput screening and rapid SAR exploration. researchgate.net
Identification of Key Pharmacophores within this compound Scaffolds
Through SAR studies, key pharmacophoric elements within the this compound scaffold can be identified. A pharmacophore is the essential three-dimensional arrangement of functional groups required for biological activity.
For the related pyrazolo[3,4-b]pyridine scaffold, SAR studies have revealed that the substitution pattern at various positions (N1, C3, C4, C5, and C6) is critical for its activity as a kinase inhibitor. mdpi.com For example, certain substitutions can lead to potent and selective inhibition of cyclin-dependent kinases. mdpi.com
In the case of 7,7-bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one, the indole (B1671886) moieties are considered key interacting groups with biological macromolecules. Modifications to these indole rings, such as the introduction of additional functional groups, have been shown to improve activity.
The dione moiety in analogs like 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione can be derivatized to form imines, such as 4-methyl-5-(methylimino)-7H-furo[3,4-b]pyridin-7-one, which is considered a potential pharmacophore. vulcanchem.com
Computational Approaches to this compound SAR Analysis
Computational methods are increasingly used to complement experimental SAR studies. Molecular docking, for example, can predict the binding orientation of this compound analogs within the active site of a target protein. This information can help rationalize observed SAR data and guide the design of new, more potent inhibitors.
For the related pyrazolo[3,4-b]pyridine scaffold, molecular docking studies have been used to understand the interactions with target proteins like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). colab.wsmdpi.com These studies revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways. colab.ws
Theoretical calculations can also be used to predict the physicochemical properties of this compound analogs, such as their electronic distribution and reactivity. For instance, calculations on 4-methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione suggest a planar geometry with partial conjugation, which may enhance its thermal stability. vulcanchem.com
The table below summarizes the key derivatization strategies and their impact on the properties of this compound analogs.
| Modification Site | Strategy | Example of Change | Impact on Properties | Reference |
| Pyridine Moiety | Electrophilic Substitution | Introduction of nitro or halo groups | Provides handles for further synthesis | vulcanchem.com |
| Cross-Coupling Reactions | Introduction of acetylenic moieties | Versatile route to functionalized analogs | acs.org | |
| Furan Ring | Nucleophilic Addition | Reaction with amines to form amides | Introduction of diverse substituents | vulcanchem.com |
| Intramolecular Cyclization | Cyclization of substituted pyridines | Diversification of the furan ring | ias.ac.invulcanchem.com | |
| Substitution Patterns | Varied Substituents | Introduction of methyl and dione groups | Influences reactivity and solubility | vulcanchem.com |
| Isomeric Variation | Fused at [3,2-b] vs. [3,4-b] | Alters π-orbital overlap and stability |
Theoretical and Computational Studies on Furo 3,4 B Pyridin 7 5h One
Quantum Chemical Calculations on Furo[3,4-B]pyridin-7(5H)-one
Quantum chemical calculations are fundamental to investigating the electronic behavior of this compound. These studies provide a detailed picture of the molecule's quantum mechanical properties.
Density Functional Theory (DFT) has been employed to investigate the electronic structure of furo[3,4-b]pyridine-type heterocyclics. dntb.gov.ua A study utilized DFT methods to explore the properties of the monomer, which serves as a foundational unit for potential polymers. dntb.gov.ua Calculations reveal key electronic parameters that dictate the molecule's stability and potential for use in materials science. dntb.gov.ua
The stability of a molecule can be inferred from its total energy and thermodynamic parameters computed through DFT. semanticscholar.org For instance, in related heterocyclic systems, DFT calculations have been used to compare the stability of different potential products, confirming that the synthesized structure is the more energetically favorable one. rsc.org A 2010 study by Ou et al. investigated the electronic properties of furo[3,4-b]pyridine-type heterocyclics, providing valuable data on their structure and stability. dntb.gov.ua
Table 1: Calculated Electronic Properties for a Furo[3,4-b]pyridine-type Monomer
| Property | Value |
|---|---|
| Ionization Potential (IP) | 8.30 eV |
| Electron Affinity (EA) | 1.13 eV |
| HOMO Energy | -5.71 eV |
| LUMO Energy | -1.50 eV |
| Energy Gap (HOMO-LUMO) | 4.21 eV |
Data sourced from DFT calculations on furo[3,4-b]pyridine-type heterocyclics. dntb.gov.ua
While specific ab initio studies focused solely on the conformational analysis and tautomerism of this compound are not prevalent in the surveyed literature, these computational methods are standard for such investigations. Conformational analysis would explore the molecule's potential shapes (conformers) arising from bond rotations and ring puckering, identifying the lowest energy and therefore most stable geometries.
Tautomerism is a key consideration for this molecule. This compound is a lactam, but it can theoretically exist in equilibrium with its lactim tautomer, 7-hydroxy-furo[3,4-b]pyridine. Ab initio and DFT calculations are routinely used to determine the relative energies of such tautomeric pairs. conicet.gov.ar For analogous heterocyclic systems, computational studies have shown that enol or lactim forms can be significantly different in stability compared to their keto or lactam counterparts, with the most stable form often being highly dependent on the specific molecular structure and solvent environment. conicet.gov.arresearchgate.net
Molecular orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). researchgate.net
The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. materialsciencejournal.org In a DFT study on furo[3,4-b]pyridine-type heterocyclics, the HOMO-LUMO gap for the monomer was calculated to be 4.21 eV, indicating significant stability. dntb.gov.ua This analysis is fundamental for predicting electronic transitions, such as those observed in UV-visible spectroscopy. researchgate.net
Ab Initio Calculations of this compound Conformational Analysis and Tautomerism
Molecular Dynamics Simulations of this compound Interactions (e.g., with specific biological targets for theoretical binding)
Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict how a ligand might bind to a biological target, such as a protein or enzyme. While no specific MD or docking studies for this compound were found, research on the closely related pyrrolo[3,4-b]pyridin-5-one scaffold provides a strong model for how such studies would be performed.
In one study, derivatives of bis-furanyl-pyrrolo[3,4-b]pyridin-5-one were evaluated in silico as potential inhibitors of the main protease (MPro) of SARS-CoV-2. mdpi.com The docking results showed that these compounds could fit into the active site of the enzyme, forming exergonic interactions. mdpi.com The study highlighted that hydrophobic interactions played a crucial role in the molecular coupling between the ligand and the target. mdpi.com Such computational screening helps identify promising candidates for further in vitro testing. mdpi.com
Table 2: Example Docking Results for Pyrrolo[3,4-b]pyridin-5-one Derivatives against SARS-CoV-2 MPro
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 8a | -5.86 |
| 8b | -5.73 |
| 8c | -5.96 |
| 8d | -5.13 |
| 8e | -5.20 |
Data from a docking study on bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov There are no specific QSAR models reported in the literature for derivatives of this compound.
However, the general methodology is well-established. A QSAR study would involve several steps:
Data Set Collection: A series of this compound derivatives with experimentally measured biological activity (e.g., IC50 values) would be compiled. researchgate.net
Descriptor Calculation: For each molecule, a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties) would be calculated using specialized software. nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. researchgate.netresearchgate.net
Validation: The resulting model's statistical quality and predictive power are rigorously tested using techniques like cross-validation (e.g., leave-one-out) and by using an external test set of compounds not used in the model's creation. acs.orgedgccjournal.org
A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. acs.org
Reaction Mechanism Elucidation via Computational Chemistry for this compound
Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. It allows researchers to map the potential energy surface of a reaction, identifying intermediates, transition states, and calculating activation energies. rsc.org This provides a detailed, step-by-step understanding of how reactants are converted into products.
While no computational studies on the reaction mechanism for the synthesis of this compound itself were found, the methodology has been applied to similar heterocyclic systems. For example, DFT calculations were used to shed light on a four-step tandem reaction to prepare novel furo[3,4-c]pyridine-1,4-diones. rsc.org In other studies on the synthesis of substituted pyrazolo[3,4-b]pyridines, computational analysis of charge density on reactive centers helped confirm the proposed reaction pathway by showing which atom was more susceptible to nucleophilic attack, thus explaining the observed regioselectivity. rsc.orgmdpi.com These examples demonstrate the capability of computational chemistry to validate and explain complex reaction pathways in the synthesis of furo-pyridine and related scaffolds. clockss.org
Advanced Spectroscopic and Analytical Characterization Methods for Furo 3,4 B Pyridin 7 5h One
Nuclear Magnetic Resonance (NMR) Spectroscopy in Furo[3,4-B]pyridin-7(5H)-one Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and topology of the this compound scaffold.
1D NMR (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC)
One-dimensional NMR provides the initial overview of the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule. The ¹H NMR spectrum is expected to show signals for the three distinct protons on the pyridine (B92270) ring and the two protons of the methylene (B1212753) group in the furanone ring. The ¹³C NMR spectrum will display signals for all seven carbon atoms, with the carbonyl carbon of the lactone appearing at a characteristic downfield shift.
To assemble the structure unambiguously, 2D NMR techniques are employed:
Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the correlations between adjacent protons on the pyridine ring, establishing their connectivity. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). sdsu.edu This allows for the definitive assignment of carbon signals for all protonated carbons in the molecule. emerypharma.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over two to three bonds. sdsu.edu For instance, HMBC correlations from the methylene protons (H-5) to the carbonyl carbon (C-7) and the adjacent quaternary carbons of the pyridine ring would confirm the fusion of the two rings and the specific isomer of the compound. researchgate.netmdpi.com
The following table outlines the expected NMR correlations that would be used to confirm the structure of this compound.
| Technique | Purpose | Expected Correlations for this compound |
| ¹H NMR | Identifies all unique proton environments. | Signals for 3 aromatic protons and 2 methylene protons. |
| ¹³C NMR | Identifies all unique carbon environments. | Signals for 5 aromatic/vinylic carbons and 1 methylene carbon, plus the lactone carbonyl carbon. |
| COSY | Maps ¹H-¹H spin coupling networks. | Cross-peaks between adjacent aromatic protons on the pyridine ring. |
| HSQC | Correlates protons to their directly bonded carbons. | Cross-peaks linking each aromatic and methylene proton to its corresponding carbon atom. |
| HMBC | Maps long-range (2-3 bond) ¹H-¹³C couplings. | Key correlations from methylene protons (H-5) to the carbonyl carbon (C-7) and the bridgehead carbons, confirming the fused ring system. |
Solid-State NMR of this compound
Solid-State NMR (ssNMR) is a technique used to study molecules in the solid phase. It can provide valuable information on crystal packing, polymorphism, and intermolecular interactions that are averaged out in solution-state NMR. While no specific solid-state NMR studies for this compound have been reported in the surveyed literature, this technique could be applied to understand its crystalline structure and differentiate between potential polymorphs.
Mass Spectrometry (MS) for this compound Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through analysis of fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is used to measure the molecular mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of a molecule. researchgate.net For this compound, HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. nih.govuni.lu
| Parameter | Value |
| Molecular Formula | C₇H₅NO₂ |
| Calculated Monoisotopic Mass | 135.03203 Da |
| Expected HRMS Result [M+H]⁺ | 136.03931 m/z |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. nationalmaglab.org The fragmentation pattern is characteristic of the precursor ion's structure, providing a "fingerprint" that can be used for structural elucidation. wikipedia.orguab.edu
For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Fragmentation induced by collision with an inert gas would likely proceed via cleavage of the lactone ring, which is the most labile part of the structure. A plausible fragmentation pathway would involve the loss of a molecule of carbon monoxide (CO), a common fragmentation for lactones.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 136.04 | 108.04 | CO (28 Da) | Ion resulting from the loss of carbon monoxide from the lactone ring. |
| 108.04 | 81.03 | HCN (27 Da) | Ion resulting from the subsequent loss of hydrogen cyanide from the pyridine ring. |
Infrared (IR) and Raman Spectroscopy for this compound Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. mdpi.com For this compound, the most prominent and diagnostic absorption band would be the strong carbonyl (C=O) stretching vibration of the five-membered lactone ring (γ-lactone), typically observed in the region of 1750-1720 cm⁻¹. clockss.org Other key absorptions would include C-O stretching of the lactone and C=C/C=N stretching vibrations of the pyridine ring. mdpi.com
Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric bonds and is therefore an excellent complementary technique to IR. researchgate.net For this molecule, Raman spectroscopy would be effective for observing the symmetric vibrations of the fused heterocyclic backbone.
The table below summarizes the expected key vibrational modes for this compound.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Lactone | C=O Stretch | Strong, ~1750-1720 | Medium |
| Aromatic Ring | C=C / C=N Stretch | Medium, ~1620-1550 | Strong |
| Lactone | C-O Stretch | Strong, ~1250-1150 | Weak |
| Aromatic C-H | C-H Stretch | Medium, ~3100-3000 | Medium |
| Aliphatic C-H | C-H Stretch | Medium, ~2980-2850 | Medium |
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is a definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystal packing, which is invaluable for the unambiguous structural confirmation of novel compounds. For the furo[3,4-b]pyridine heterocyclic system, X-ray diffraction analysis serves as a crucial tool for validating synthetic products and understanding their solid-state conformation.
While specific crystallographic data for the parent compound, this compound, is not extensively documented in publicly available literature, the structures of numerous closely related derivatives have been established using this technique. For instance, the crystal structures of various pyrazolo[3,4-b]pyridine derivatives have been elucidated, revealing key details about their hydrogen-bonding networks and molecular assembly in the solid state. grafiati.com Similarly, the synthesis and structural characterization of 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one, a related biheterocyclic system, were unequivocally confirmed through single-crystal X-ray diffraction analysis. mdpi.com
Studies on such derivatives show that the molecular structures are often established by spectroscopic data and then confirmed by X-ray diffraction analysis. researchgate.net For example, in the synthesis of a series of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives, X-ray analysis was essential for confirming the final structure of the products obtained from three-component reactions. researchgate.net These studies typically report key crystallographic parameters, which are essential for defining the compound's solid-state architecture.
Table 1: Representative Crystallographic Data for a Furo-Fused Pyridine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | 4,5-dimethylfuro[3,4-d]pyridazin-1(2H)-one | mdpi.com |
| Chemical Formula | C8H8N2O2 | mdpi.com |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P21/c | mdpi.com |
| Unit Cell Dimensions | a = 8.12 Å, b = 12.54 Å, c = 8.23 Å, β = 113.4° | mdpi.com |
Chromatographic Techniques for Purity Assessment and Separation of this compound
Chromatographic methods are fundamental for the purification and purity assessment of synthesized organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis and purification of non-volatile or thermally unstable compounds. For furo[3,4-b]pyridine derivatives, reversed-phase HPLC (RP-HPLC) is commonly employed.
Research Findings: A typical RP-HPLC setup for compounds related to this compound involves a C18 stationary phase. rsc.org The mobile phase often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) (CH3CN), with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. sielc.com For instance, the purification of various furo[2,3-b]pyridine (B1315467) derivatives has been successfully achieved using preparative RP-HPLC on a C18 column with a water/acetonitrile gradient. rsc.org The purity of the synthesized products is frequently assessed by analytical HPLC, with values often exceeding 95%. sdu.edu.cnmdpi.com
Table 2: Typical HPLC Conditions for Analysis of Related Furo-Pyridine Compounds
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (Reversed-Phase) | rsc.org |
| Mobile Phase | Acetonitrile and Water Gradient | rsc.orgsielc.com |
| Modifier | Phosphoric Acid or Formic Acid (for MS compatibility) | sielc.com |
| Application | Purity assessment and preparative separation | rsc.orgsielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample. It is suitable for volatile and thermally stable compounds. For less volatile compounds, derivatization may be required to increase their volatility. nih.gov
Research Findings: The analysis of this compound can be performed using GC-MS. nih.gov A typical instrument for such analysis would be an Agilent 7890A GC coupled with a mass spectrometer. nih.govorslabs.com The GC separates the chemical components of the sample, and the mass spectrometer identifies them based on their mass-to-charge ratio. updatepublishing.com The resulting mass spectrum provides a molecular fingerprint, allowing for structural confirmation and identification of impurities. For accurate quantification and to ensure the reliability of the results, an internal standard is often used. nih.gov
Table 3: General GC-MS Analytical Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Instrument | Agilent 7890A GC / 5975C Mass Spectrometer | orslabs.com |
| Carrier Gas | Helium | orslabs.com |
| Ionization Mode | Electron Ionization (EI) | orslabs.com |
| MS Scan Range | Typically 35-550 amu to avoid atmospheric interference | orslabs.com |
Chiroptical Spectroscopy for Enantiomeric Purity of Chiral this compound
Chiroptical spectroscopy encompasses techniques that use polarized light to investigate the stereochemistry of chiral molecules. nih.gov These methods are essential for determining the absolute configuration and enantiomeric purity of chiral compounds, which is critical as different enantiomers can have distinct biological activities.
Research Findings: The primary chiroptical methods include Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD). nih.gov The determination of the absolute configuration of chiral molecules often involves a combination of experimental chiroptical measurements and quantum chemical calculations. nih.govrsc.org
For complex flexible molecules, ECD spectroscopy is a powerful tool. nih.gov The experimental ECD spectrum of a chiral compound is compared with the theoretically calculated spectrum for a known configuration (e.g., S- or R-). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.gov The enantiomeric excess (ee) of a sample can be determined by comparing its specific rotation to that of the enantiopure standard or through chiral HPLC analysis, which physically separates the enantiomers. rsc.orgnih.gov The development of stereospecific synthetic processes for related furo-pyridine enantiomers highlights the importance of controlling and verifying the stereochemistry of these scaffolds. google.com
Potential Research Applications of Furo 3,4 B Pyridin 7 5h One and Its Derivatives
Furo[3,4-B]pyridin-7(5H)-one as Synthetic Intermediates in Complex Molecule Synthesis
The this compound core serves as a valuable synthetic intermediate in the construction of more complex molecular architectures. Its fused bicyclic structure provides a rigid framework that can be strategically functionalized to build a variety of substituted heterocyclic compounds.
A notable synthetic route to access 7-substituted furo[3,4-b]pyridine-5-ones involves the reaction of quinolinic acid anhydride (B1165640) with various active methylene (B1212753) compounds. tandfonline.com This method provides a direct pathway to introduce diverse substituents at the 7-position, thereby creating a library of derivatives for further chemical exploration. tandfonline.com Another efficient one-pot synthesis has been developed starting from the commercially available 2-bromopyridine-3-carboxylic acid and various carbonyl compounds, highlighting the accessibility of this scaffold for synthetic chemists. thieme-connect.com
The versatility of the this compound backbone is further demonstrated by its use in the preparation of more elaborate structures. For instance, derivatives of this compound are used as intermediates in the synthesis of specialty chemicals and dyes. The structural modifications enabled by this scaffold are crucial for tuning the properties of the final products.
The following table summarizes key synthetic methodologies for this compound derivatives:
| Starting Materials | Reaction Type | Product | Reference |
|---|---|---|---|
| Quinolinic acid anhydride, active methylene compounds | Condensation | 7-substituted furo[3,4-b]pyridine-5-ones | tandfonline.com |
Role of this compound in Catalyst Design (e.g., as ligands)
While direct studies detailing the application of this compound as a ligand in catalyst design are not extensively documented, the inherent structural features of this heterocyclic system suggest its potential in this field. Heterocyclic compounds are widely employed as ligands in coordination chemistry and catalysis due to the presence of heteroatoms (in this case, nitrogen and oxygen) that can coordinate to metal centers.
The nitrogen atom in the pyridine (B92270) ring of the this compound scaffold can act as a Lewis base, enabling it to bind to transition metals. The specific electronic and steric properties of the ligand, which can be modulated by introducing various substituents on the furopyridinone core, would influence the catalytic activity and selectivity of the resulting metal complex. The development of chiral derivatives of this compound could also open avenues for its use in asymmetric catalysis. Further research is needed to explore and validate the potential of these compounds in catalyst design.
This compound in Materials Science Research (e.g., optical properties, organic electronics)
Derivatives of this compound have shown significant promise in the field of materials science, particularly in the development of organic electronics such as Organic Light Emitting Diodes (OLEDs). The electronic properties of these compounds make them suitable for use as light-emitting layers or charge transport materials.
For example, the derivative 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one is noted for its potential application in OLEDs. Another derivative, 7,7-bis[4-(diethylamino)-2-ethoxyphenyl]furo[3,4-b]pyridin-5-one, is utilized as a cyan dye in thermal paper and specialty coatings due to its chromophoric properties, which stem from its electron-rich aromatic substituents.
A related isomer, a highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine derivative, has been successfully employed as a core structure for a triplet host material in high-efficiency green phosphorescent OLEDs, achieving a high quantum efficiency of 27.7%. researchgate.net This highlights the potential of the broader furopyridine class of materials in advanced electronic applications. The photophysical properties of these compounds, such as their fluorescence and large Stokes shifts, are key to their functionality in these devices. bohrium.comacs.org
The table below details some this compound derivatives and their applications in materials science:
| Compound Name | Application | Reference |
|---|---|---|
| 7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one | Organic Light Emitting Diodes (OLEDs) |
This compound as Probes for Biological Target Research (e.g., enzyme inhibitors, receptor modulators for in vitro or in silico studies)
The this compound scaffold and its isomers have emerged as privileged structures in medicinal chemistry, serving as a basis for the design of probes for biological target research, particularly as enzyme inhibitors. While research on the specific this compound is limited, its isomers have shown significant activity.
For instance, the furo[3,2-b]pyridine (B1253681) core has been identified as a novel scaffold for potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.netresearchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has led to cell-active and highly selective CLK inhibitors. nih.govresearchgate.net Furthermore, kinase-inactive subsets of 3,5,7-trisubstituted furo[3,2-b]pyridines have been found to be sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net Furo[3,2-c]pyridin-4(5H)-one derivatives have also been developed as potent and selective inhibitors of the second bromodomain (BD2) of the Bromo and Extra Terminal Domain (BET) family of proteins. acs.org
Derivatives of the isomeric pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their anti-cancer properties, showing inhibition of cyclin-dependent kinases (CDKs) such as CDK2 and CDK9. nih.govnih.govmdpi.com Some of these compounds have demonstrated significant cytotoxicity against various human cancer cell lines. nih.gov The indole (B1671886) derivatives of similar structures are also explored for their potential to inhibit tumor growth.
The following table summarizes the biological targets of some furopyridine isomers:
| Scaffold | Biological Target | Potential Application | Reference |
|---|---|---|---|
| Furo[3,2-b]pyridine | cdc-like kinases (CLKs) | Kinase inhibition | nih.govresearchgate.netresearchgate.net |
| Furo[3,2-b]pyridine | Hedgehog signaling pathway | Pathway modulation | nih.govresearchgate.net |
| Furo[3,2-c]pyridin-4(5H)-one | Bromo and Extra Terminal Domain (BET) BD2 | Bromodomain inhibition | acs.org |
This compound in Agrochemical Research
The exploration of this compound and its direct derivatives in agrochemical research is an area with limited specific data. However, the broader class of furopyridine derivatives has been investigated for such applications. For example, derivatives of the isomeric furo[2,3-b]pyridine (B1315467) have been utilized as building blocks for the synthesis of novel agrochemicals. The structural properties of these compounds allow for modifications that could enhance their efficacy against agricultural pests and diseases. Further research is warranted to specifically investigate the potential of the this compound scaffold in the development of new herbicides, insecticides, or fungicides.
Future Perspectives and Research Directions for Furo 3,4 B Pyridin 7 5h One
Emerging Synthetic Strategies for Furo[3,4-B]pyridin-7(5H)-one
While classical syntheses of furopyridines exist, the focus is shifting towards more efficient, sustainable, and diversity-oriented strategies. ias.ac.in Modern synthetic chemistry aims to reduce step counts, improve yields, and utilize environmentally benign conditions.
Future synthetic efforts are likely to concentrate on:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, are highly efficient. Strategies like the three-component reaction of an aldehyde, an amine source, and a furanone precursor (such as tetronic acid) under microwave irradiation or in green solvents like ionic liquids are emerging for related fused systems. researchgate.netresearchgate.net This approach allows for the rapid generation of diverse libraries of this compound derivatives.
Flow Chemistry: The use of continuous-flow reactors offers superior control over reaction parameters like temperature and mixing, which can minimize side reactions and improve yields and safety. For analogous heterocyclic syntheses, flow chemistry has been shown to increase yields significantly. vulcanchem.com
Catalyst-Free and Green Solvents: Syntheses conducted in aqueous media or ionic liquids, often without the need for a catalyst, are becoming more common. researchgate.net These methods reduce the environmental impact and simplify purification processes.
Diversity-Oriented Synthesis (DOS): Complex strategies, such as the Ugi-Zhu three-component reaction (UZ-3CR) followed by cascade cyclizations, are being developed for related scaffolds like pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Applying such advanced, multi-step, one-pot strategies to the this compound core could yield highly complex and novel molecular architectures.
Table 1: Comparison of Synthetic Strategies for this compound and Analogues
| Strategy | Key Features | Advantages | Representative Starting Materials |
|---|---|---|---|
| Traditional Multistep | Sequential reactions, isolation of intermediates. | Well-established, predictable. | Quinolinic acid anhydride (B1165640), 2-bromopyridine-3-carboxylic acid. tandfonline.comthieme-connect.com |
| Multicomponent Reactions | One-pot, three or more reactants. | High atom economy, rapid library synthesis, efficiency. researchgate.net | Aromatic aldehydes, tetronic acid, 5-aminopyrazole. researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, cleaner reactions. researchgate.net | Azoaldehyde, tetronic acid, 5-aminopyrazole. researchgate.net |
| Diversity-Oriented Synthesis | Complex one-pot sequences (e.g., Ugi-Zhu/cascade). | Access to complex and diverse structures. mdpi.com | Formylbenzonitrile, amines, isocyanides, carboxylic acids. mdpi.com |
Untapped Reactivity Pathways of this compound
The reactivity of the this compound core has not been fully explored. Its structure contains multiple reactive sites, including the electrophilic carbonyl group, the pyridine (B92270) ring, and the C-H bonds, which could be targets for novel chemical transformations.
Potential future research directions include:
Ring-Opening Reactions: The lactone (cyclic ester) moiety is susceptible to nucleophilic attack. This could be exploited for ring-opening reactions with various nucleophiles (e.g., amines, alcohols) to generate highly functionalized pyridine derivatives. A related dione (B5365651) compound has been shown to react with methylamine (B109427). vulcanchem.com
C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring using transition-metal catalysis is a powerful and atom-economical method for creating new derivatives. This would bypass the need for pre-functionalized starting materials.
Cycloaddition Reactions: The pyridine ring can potentially participate in cycloaddition reactions, serving as a building block for more complex polycyclic systems.
Transformation to Other Heterocycles: The scaffold could serve as a precursor for other fused heterocyclic systems. For instance, ring transformation of a related furo[3,4-b]pyran leads to a difuro[3,4-b:3′,4′-e]pyridine, suggesting that the this compound core could be similarly elaborated. researchgate.net
Radical Reactions: Metalloradical catalysis could be used to activate the molecule for novel bond formations, such as intramolecular bicyclization to form highly strained polycyclic N-heterocycles. nih.gov
Table 2: Potential Unexplored Reactions of this compound
| Reaction Type | Reactive Site | Potential Outcome |
|---|---|---|
| Nucleophilic Acyl Substitution | Lactone Carbonyl | Ring-opening to form functionalized nicotinic acid derivatives. |
| Reduction | Lactone Carbonyl | Formation of the corresponding lactol (hemiacetal). oup.com |
| C-H Activation/Functionalization | Pyridine Ring C-H Bonds | Arylation, alkylation, or amination without pre-functionalization. |
| Ring Transformation | Furanone Ring | Synthesis of more complex fused heterocycles like difuropyridines. researchgate.net |
| Polymerization | Lactone Ring | Ring-opening polymerization to create novel pyridine-containing polymers. |
Advanced Computational Modeling for this compound Design
In silico methods are becoming indispensable in modern chemical research for predicting molecular properties and guiding experimental work. For this compound, computational modeling can accelerate the design of new derivatives with desired functionalities.
Key areas for computational investigation include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. researchgate.net This allows for the virtual screening and prioritization of compounds for synthesis.
Molecular Docking: For applications in medicinal chemistry, molecular docking can predict the binding modes and affinities of this compound derivatives to biological targets like enzymes or receptors. rsc.orgijpsonline.com This is crucial for designing potent and selective inhibitors.
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, stability, and reactivity of the molecule. researchgate.net This information can be used to predict reaction outcomes, understand spectroscopic properties, and rationalize observed reactivity.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound derivatives in different environments, such as in solution or bound to a protein, providing a more realistic understanding of their interactions and stability.
Table 3: Applications of Computational Modeling for this compound
| Computational Method | Predicted Properties / Application |
|---|---|
| QSAR | Prediction of biological activity (e.g., anticancer, antibacterial). researchgate.net |
| Molecular Docking | Binding affinity and mode with protein targets (e.g., kinases, DHFR). ijpsonline.comrsc.org |
| DFT | Electronic properties, reaction mechanisms, spectroscopic data, molecular stability. researchgate.net |
| MD Simulations | Conformational analysis, binding dynamics, solvation effects. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. japsonline.com |
Development of Novel Research Tools Based on this compound Scaffolds
The unique structural and potential photophysical properties of the this compound core make it an attractive scaffold for the development of novel research tools for chemical biology and materials science.
Future developments could focus on:
Fluorescent Probes: Many fused heterocyclic systems exhibit intrinsic fluorescence. By modifying the this compound scaffold, it may be possible to develop fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.
Chemical Probes and Affinity Labels: By incorporating reactive groups or photo-activatable moieties, the scaffold can be converted into chemical probes to identify and study the function of specific protein targets (target deconvolution). The furo[3,2-b]pyridine (B1253681) core has been identified as a "privileged scaffold" for kinase inhibitors, highlighting its utility as a foundational tool in drug discovery. researchgate.net
Photochromic Materials and Dyes: The synthesis of azo dyes based on a related 1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one scaffold has been reported, with some compounds exhibiting photochromic behavior. researchgate.net This suggests the potential for developing this compound-based materials for applications like optical data storage or as security inks.
Table 4: this compound as a Platform for Research Tools
| Research Tool | Principle of Operation | Potential Application |
|---|---|---|
| Fluorescent Probes | Changes in fluorescence emission upon binding to an analyte. | Bio-imaging, environmental sensing. |
| Chemical Probes | Covalent modification of or high-affinity binding to a biological target. | Target identification and validation in drug discovery. researchgate.net |
| Photochromic Dyes | Reversible change in color upon exposure to light. | Molecular switches, security markings, smart materials. researchgate.net |
| Privileged Scaffolds | A molecular framework that binds to multiple biological targets. | Starting point for drug discovery libraries. researchgate.net |
Interdisciplinary Research Integrating this compound (e.g., with nanotechnology, biophysics)
The future of this compound research will likely involve its integration into broader, interdisciplinary fields, leveraging its unique chemical properties for novel applications. nih.gov
Nanotechnology: The intersection of nanotechnology and chemistry offers exciting possibilities. researchgate.netmdpi.com this compound derivatives could be used as:
Surface Ligands: To functionalize nanoparticles (e.g., gold nanoparticles, quantum dots), enhancing their stability and enabling targeted delivery in biomedical applications.
Drug-Nanocarrier Conjugates: Covalently attaching the molecule to nanocarriers for controlled release systems.
Biophysics: Biophysical techniques are essential for understanding how these molecules function at a molecular level. Future studies will likely involve:
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the molecule bound to its biological targets.
Binding Kinetics: Employing techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify the binding affinity and thermodynamics of interaction with proteins or nucleic acids.
Materials Science: The planar, electron-rich nature of the this compound scaffold makes it a candidate for advanced materials. ias.ac.in Research could explore its use in:
Organic Electronics: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) after appropriate structural modifications to tune its electronic properties.
Table 5: Interdisciplinary Applications for this compound
| Interdisciplinary Field | Potential Application | Research Goal |
|---|---|---|
| Nanotechnology | Functionalization of nanoparticles. | Create targeted drug delivery systems or diagnostic tools. researchgate.net |
| Biophysics | Structural analysis of ligand-protein complexes. | Elucidate the mechanism of action at a molecular level. |
| Materials Science | Component in organic electronic devices. | Develop novel semiconductors or emissive materials. ias.ac.in |
| Chemical Biology | Development of selective kinase inhibitors. | Create more effective and less toxic therapeutic agents. researchgate.net |
Q & A
Q. What are the recommended synthetic strategies for Furo[3,4-B]pyridin-7(5H)-one and its derivatives?
- Methodological Answer : this compound can be synthesized via ring-closing reactions such as Dieckmann cyclization or Petasis-Ferrier rearrangement. For example, the formation of fused furopyran systems (structurally analogous to furopyridines) involves generating enol carbonates followed by cyclization under basic conditions . The Skraup reaction, using sulfuric acid and glycerol as solvents, is also applicable for synthesizing functionalized pyridine derivatives, which can be adapted for furopyridine scaffolds .
- Key Data :
| Reaction Type | Key Reagents/Conditions | Yield Optimization |
|---|---|---|
| Dieckmann Cyclization | Enol carbonate, base (e.g., NaOMe) | Requires precise temperature control (140–150°C) |
| Skraup Reaction | H₂SO₄, glycerol, FeSO₄ | pH adjustment critical for product isolation |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : ¹H/¹³C NMR and HRMS are essential for structural confirmation. For example, in spiro-furopyridine derivatives, NMR data (e.g., δ ~4.5 ppm for fused oxygenated protons) and HRMS matching (<2 ppm error) validate molecular formulas . NIST reference databases provide comparative spectral data for bicyclic ketones, aiding in distinguishing regioisomers .
- Contradiction Resolution : Conflicting spectral data (e.g., overlapping proton signals) can be addressed via 2D NMR (COSY, HSQC) or computational modeling (DFT-based chemical shift predictions) .
Advanced Research Questions
Q. How do functional group modifications (e.g., nitro, hydroxy) impact the reactivity of this compound?
Q. What computational tools are effective for predicting the bioactivity of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models correlate structural features (e.g., substituent electronegativity, ring strain) with receptor binding. For instance, pyrrolo[3,4-b]pyridin-7(6H)-ones show high MCH-R1 antagonism when substituted with hydrophobic groups at C-2, validated via IC₅₀ assays . MD simulations (GROMACS) further assess stability in receptor binding pockets .
Q. How can synthetic routes be optimized to minimize byproducts in spiro-furopyridine systems?
- Methodological Answer : Spiro-furopyridines (e.g., 7,7-dimethyl-1'H-spiro derivatives) require precise stoichiometry and catalyst screening. For example, using MPLC purification and trifluoroacetic acid (TFA)-mediated deprotection reduces impurities in multi-step syntheses . Solvent choice (e.g., DCM vs. THF) significantly impacts cyclization efficiency .
Key Research Challenges
- Data Contradictions : Discrepancies in reaction yields (e.g., Dieckmann vs. Skraup routes) may arise from solvent polarity or temperature gradients. Systematic DoE (Design of Experiments) is recommended for reproducibility .
- Structural Complexity : Fused ring systems (e.g., pyrano-furo-pyridines) require advanced characterization (X-ray crystallography) to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
